Welcome to the BenchChem Online Store!
molecular formula C7H8FN B089504 3-Fluorobenzylamine CAS No. 100-82-3

3-Fluorobenzylamine

Cat. No. B089504
M. Wt: 125.14 g/mol
InChI Key: QVSVMNXRLWSNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091199B1

Procedure details

Combine 3-fluorobenzylamine (31.1 g, 0.248 mol), 2-chloroethanol (10 g, 0.124 mol) and water (30 g, 1.66 mol) and heat on a steam-bath for ˜5 hours. Add sodium hydroxide (15 g, 0.373 mol) to the cooled solution and heat the resulting mixture on a steam-bath for ˜30 minutes. Add water (˜50 mL) to dissolve the inorganic salts and extract the two-phase mixture twice with 25 mL and 13 mL portions of benzene. Combine the extracts and remove the water by co-distillation with benzene through a modified Claisen flask. The final desired compound may be purified with further distillation.
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].Cl[CH2:11][CH2:12][OH:13].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH:6][CH2:11][CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
FC=1C=C(CN)C=CC1
Name
Quantity
10 g
Type
reactant
Smiles
ClCCO
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the two-phase mixture twice with 25 mL and 13 mL portions of benzene
CUSTOM
Type
CUSTOM
Details
remove the water by co-distillation with benzene through a modified Claisen flask
DISTILLATION
Type
DISTILLATION
Details
The final desired compound may be purified with further distillation

Outcomes

Product
Name
Type
Smiles
FC=1C=C(CNCCO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.